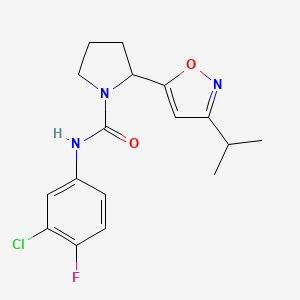
2-(3-methyl-6-oxo-1(6H)-pyridazinyl)-N-phenylpropanamide
Vue d'ensemble
Description
2-(3-methyl-6-oxo-1(6H)-pyridazinyl)-N-phenylpropanamide, also known as MPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method of MPP is complex and requires expertise in organic chemistry. The purpose of
Mécanisme D'action
The mechanism of action of 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)-N-phenylpropanamide is not well understood, but it is believed to involve the modulation of various signaling pathways in the body. 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)-N-phenylpropanamide has been shown to interact with the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood. 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)-N-phenylpropanamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may contribute to its potential as a cognitive enhancer.
Biochemical and Physiological Effects:
2-(3-methyl-6-oxo-1(6H)-pyridazinyl)-N-phenylpropanamide has been shown to have various biochemical and physiological effects in laboratory experiments. In vitro studies have demonstrated that 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)-N-phenylpropanamide can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)-N-phenylpropanamide can reduce pain and anxiety in animal models. 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)-N-phenylpropanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)-N-phenylpropanamide in laboratory experiments is its potential as a multi-target drug candidate. 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)-N-phenylpropanamide has been shown to interact with various proteins and enzymes, which may make it useful for the treatment of complex diseases that involve multiple signaling pathways. However, one limitation of using 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)-N-phenylpropanamide in laboratory experiments is its complex synthesis method, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the research of 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)-N-phenylpropanamide. One potential direction is the development of more efficient synthesis methods that can produce 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)-N-phenylpropanamide in larger quantities. Another direction is the investigation of 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)-N-phenylpropanamide's potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Further studies are also needed to elucidate the mechanism of action of 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)-N-phenylpropanamide and its interactions with various proteins and enzymes.
Applications De Recherche Scientifique
2-(3-methyl-6-oxo-1(6H)-pyridazinyl)-N-phenylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)-N-phenylpropanamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)-N-phenylpropanamide has been studied for its effects on the central nervous system, including its potential as a pain reliever and anxiolytic. In biochemistry, 2-(3-methyl-6-oxo-1(6H)-pyridazinyl)-N-phenylpropanamide has been investigated for its interactions with various proteins and enzymes, including the cannabinoid receptor CB1 and the enzyme acetylcholinesterase.
Propriétés
IUPAC Name |
2-(3-methyl-6-oxopyridazin-1-yl)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-8-9-13(18)17(16-10)11(2)14(19)15-12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJDCMYDFOSPOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(methylthio)-7-[3-(trifluoromethyl)phenyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4460934.png)
![N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4460949.png)
![N-(4-chlorophenyl)-4-[2-(cyclohexylamino)-6-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460953.png)
![N-(4-ethoxyphenyl)-4-[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460957.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4460965.png)
![N-[(2-phenyl-1H-indol-1-yl)acetyl]glycine](/img/structure/B4460972.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-3-methoxyphenyl}-2-methoxyisonicotinamide](/img/structure/B4460977.png)
![1-(2-fluorophenyl)-4-[(2-methyl-1,3-oxazol-4-yl)carbonyl]piperazine](/img/structure/B4460980.png)
![N-(4-methoxy-2-methylphenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B4460985.png)
![7-(3-chloro-4-fluorophenyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4460989.png)

![N-(3-methylphenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4461003.png)
![N-{3-chloro-4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B4461006.png)
